1H-Indene-1,5(4H)-dione, hexahydro-3a-hydroxy-7a-methyl-
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Overview
Description
“1H-Indene-1,5(4H)-dione, hexahydro-3a-hydroxy-7a-methyl-” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indene backbone, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Indene-1,5(4H)-dione, hexahydro-3a-hydroxy-7a-methyl-” typically involves multi-step organic reactions. The process may start with the preparation of the indene backbone, followed by the introduction of functional groups through various chemical reactions such as hydroxylation and methylation. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes. Optimization of reaction conditions and the use of efficient catalysts are essential for cost-effective and sustainable production.
Chemical Reactions Analysis
Types of Reactions
“1H-Indene-1,5(4H)-dione, hexahydro-3a-hydroxy-7a-methyl-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for controlling the reaction pathways and outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield additional ketone or carboxylic acid groups, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its biological activity and potential as a lead compound for drug development.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “1H-Indene-1,5(4H)-dione, hexahydro-3a-hydroxy-7a-methyl-” involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “1H-Indene-1,5(4H)-dione, hexahydro-3a-hydroxy-7a-methyl-” include other indene derivatives and related organic molecules with similar functional groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting chemical properties
Properties
IUPAC Name |
3a-hydroxy-7a-methyl-3,4,6,7-tetrahydro-2H-indene-1,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-9-4-2-7(11)6-10(9,13)5-3-8(9)12/h13H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHCDQVSBDIJTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1(CCC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405357 |
Source
|
Record name | 1H-Indene-1,5(4H)-dione, hexahydro-3a-hydroxy-7a-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55790-72-2 |
Source
|
Record name | 1H-Indene-1,5(4H)-dione, hexahydro-3a-hydroxy-7a-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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